molecular formula C21H22ClN7O2S B10854316 Dasatinib carbaldehyde

Dasatinib carbaldehyde

Cat. No.: B10854316
M. Wt: 472.0 g/mol
InChI Key: BKDGDNUWAYNWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dasatinib carbaldehyde typically involves the introduction of an aldehyde group into the dasatinib molecule. This can be achieved through various organic synthesis techniques, including oxidation reactions where a primary alcohol group is converted into an aldehyde. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Dasatinib carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, hydrazines

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Imines, hydrazones

Scientific Research Applications

Mechanism of Action

Dasatinib carbaldehyde, like dasatinib, is expected to inhibit tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The aldehyde group may also allow for covalent modification of target proteins, potentially enhancing its inhibitory effects .

Comparison with Similar Compounds

    Dasatinib: The parent compound, primarily used in cancer treatment.

    Imatinib: Another tyrosine kinase inhibitor used for similar indications.

    Nilotinib: A second-generation tyrosine kinase inhibitor with a different side effect profile.

Uniqueness: Dasatinib carbaldehyde’s uniqueness lies in its aldehyde functional group, which can participate in additional chemical reactions not possible with dasatinib. This functional group can form covalent bonds with biomolecules, potentially leading to new therapeutic applications and research opportunities .

Properties

Molecular Formula

C21H22ClN7O2S

Molecular Weight

472.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26)

InChI Key

BKDGDNUWAYNWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O

Origin of Product

United States

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